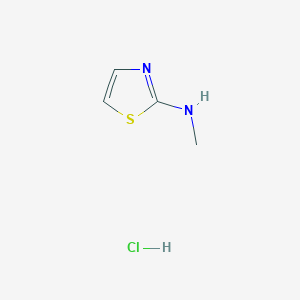

N-Methylthiazol-2-amine hydrochloride

Vue d'ensemble

Description

N-Methylthiazol-2-amine hydrochloride is a heterocyclic compound that belongs to the thiazole family. It is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and industrial processes .

Mécanisme D'action

Target of Action

N-Methylthiazol-2-amine hydrochloride, a derivative of thiazole, is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, depending on the specific derivative and its intended use.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the body .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methylthiazol-2-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiazole with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methylthiazol-2-amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against numerous diseases:

- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit antimicrobial properties. For instance, compounds derived from N-methylthiazol-2-amine have shown efficacy against Mycobacterium tuberculosis, with certain derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml .

- Cancer Therapeutics : The compound is being investigated for its role in developing kinase inhibitors for cancer treatment. Specifically, it has been linked to synthesizing agents that target pathways involved in cancer cell proliferation .

Biological Research

The biological activities of this compound extend to neuroprotective effects and potential treatment for neurodegenerative diseases:

- Neuroprotection : Studies have demonstrated that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, specific compounds have shown a reduction in inflammatory markers like IL-1β and TNF-α in cellular models .

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in industrial settings:

- Dyes and Biocides : The compound is employed in producing dyes and biocides due to its reactive properties. Its ability to form stable complexes makes it suitable for various chemical processes.

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Adamantyl-4-Methylthiazol-2-Amine: Known for its neuroprotective and anti-oxidative effects.

Sulfathiazole: An antimicrobial drug with a thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Uniqueness

N-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Activité Biologique

N-Methylthiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in various fields, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure:

this compound is characterized by a thiazole ring, which is known for its ability to interact with various biological targets. Thiazole derivatives are recognized for influencing multiple biochemical pathways, which contributes to their broad spectrum of biological effects.

Mechanism of Action:

The mechanism of action for thiazole compounds often involves:

- Antimicrobial Activity: Interference with microbial cell wall synthesis or function.

- Anti-inflammatory Effects: Modulation of inflammatory cytokines and signaling pathways.

- Neuroprotective Properties: Protection against oxidative stress and neuroinflammation.

2.1 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit significant activity against various pathogens, including bacteria and fungi. For instance, some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml .

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | M. tuberculosis | 0.06 |

2.2 Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by regulating pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies have shown that this compound significantly reduces the expression of these cytokines in lipopolysaccharide (LPS)-induced microglial cells .

| Cytokine | Expression Level (LPS-treated) | Expression Level (Treated with N-Methylthiazol) |

|---|---|---|

| TNF-α | Increased | Significantly Reduced |

| IL-1β | Increased | Significantly Reduced |

2.3 Neuroprotective Effects

This compound exhibits neuroprotective properties by attenuating oxidative stress and inflammation in neuronal cells. For example, studies have demonstrated that this compound can mitigate glutamate-induced neurotoxicity, reducing lipid peroxidation and inflammatory markers in cortical neurons .

Case Study 1: Neuroprotection Against Glutamate Toxicity

A study involving the administration of N-adamantyl-4-methylthiazol-2-amine (KHG26693), a related thiazole derivative, showed significant neuroprotective effects in rat models exposed to glutamate toxicity. The treatment led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against M. tuberculosis. The study highlighted the potential of these compounds as novel therapeutic agents in combating resistant strains of this pathogen .

4. Conclusion

This compound is a promising compound with versatile biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Propriétés

IUPAC Name |

N-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVJEKMZUNQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-07-0 | |

| Record name | 2-Thiazolamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.